2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid
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Overview
Description
2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both a pyrimidine ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 2-amino-4,6-dichloropyrimidine with 2-methylbut-3-yn-2-amine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The amino group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides.
Major Products Formed
Oxidation: Formation of 2-[(2-Methylbut-3-yn-2-yl)nitro]pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-[(2-Methylbut-3-yn-2-yl)amino]dihydropyrimidine-5-carboxylic acid.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent used.
Scientific Research Applications
2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is not well-documented. it is likely to interact with various molecular targets and pathways due to its structural similarity to other biologically active pyrimidine derivatives. Potential targets include enzymes involved in nucleotide synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine-5-carboxylic acid: Similar structure but lacks the 2-methylbut-3-yn-2-yl group.
2-[(2-Hydroxyethyl)amino]pyrimidine-5-carboxylic acid: Similar structure but contains a hydroxyethyl group instead of the 2-methylbut-3-yn-2-yl group.
Uniqueness
2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of the 2-methylbut-3-yn-2-yl group, which can impart different chemical and biological properties compared to other pyrimidine derivatives. This unique structure may lead to distinct interactions with molecular targets and different reactivity in chemical reactions.
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(2-methylbut-3-yn-2-ylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-4-10(2,3)13-9-11-5-7(6-12-9)8(14)15/h1,5-6H,2-3H3,(H,14,15)(H,11,12,13) |
InChI Key |
BCMYDXCZQYCDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC1=NC=C(C=N1)C(=O)O |
Origin of Product |
United States |
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